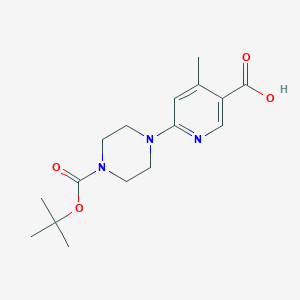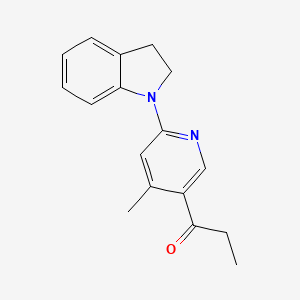
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(インドリン-1-イル)-4-メチルピリジン-3-イル)プロパン-1-オンは、インドリン誘導体のクラスに属する合成有機化合物です。これらの化合物は、その多様な生物活性と潜在的な治療用途で知られています。この化合物の構造は、プロパンオン基にさらに結合したピリジン環に結合したインドリン部分を特徴としています。この官能基のユニークな配置は、その独特の化学的特性と反応性に貢献しています。
準備方法
1-(6-(インドリン-1-イル)-4-メチルピリジン-3-イル)プロパン-1-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
インドリン部分の形成: インドリン環は、適切な還元剤を使用してインドール誘導体を還元することにより合成できます。
ピリジン環の形成: ピリジン環は、適切な前駆体の縮合を含む一連の反応によって導入されます。
カップリング反応: 鈴木反応またはヘック反応などのクロスカップリング反応を使用して、インドリン環とピリジン環を結合して目的の生成物を形成します。
プロパンオン基の導入:
工業生産方法には、これらの手順の最適化が含まれ、収率と純度が向上し、スケーラブルな反応条件と触媒が使用されます。
化学反応の分析
1-(6-(インドリン-1-イル)-4-メチルピリジン-3-イル)プロパン-1-オンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化し、対応する酸化生成物を形成できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用した還元反応は、この化合物を還元された誘導体に変換できます。
置換: この化合物は、求核置換反応を起こすことができ、ピリジンまたはインドリン環の官能基が他の求核剤によって置き換えられます。
縮合: アルデヒドまたはケトンとの縮合反応は、より大きく、より複雑な分子の形成につながる可能性があります。
これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度と圧力の条件が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究の応用
化学: この化合物は、より複雑な有機分子や医薬品の合成における貴重な中間体として役立ちます。
生物学: 抗菌、抗炎症、抗癌など、重要な生物活性を示します。
医学: この化合物は、癌、細菌感染症、炎症性疾患などの病気の治療における潜在的な治療用途について調査されています。
産業: 高度なポリマーや触媒の合成を含む、新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
作用機序
1-(6-(インドリン-1-イル)-4-メチルピリジン-3-イル)プロパン-1-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、次のように効果を発揮する可能性があります。
酵素への結合: 重要な生化学的経路に関与する酵素を阻害または活性化します。
受容体との相互作用: 細胞受容体の活性を調節し、細胞シグナル伝達と機能の変化につながります。
アポトーシス誘導: アポトーシス経路の活性化を通じて、癌細胞でプログラムされた細胞死を引き起こします。
微生物の増殖阻害: 重要な細胞プロセスを標的にすることで、細菌やその他の微生物の増殖と増殖を阻害します。
類似の化合物との比較
1-(6-(インドリン-1-イル)-4-メチルピリジン-3-イル)プロパン-1-オンは、他のインドリン誘導体やピリジン含有化合物と比較できます。類似の化合物には以下が含まれます。
インドリン-2-オン誘導体: 神経保護および抗癌活性で知られています。
ピリジン-3-カルボキサミド誘導体: 抗菌および抗炎症特性を示します。
インドール-3-酢酸誘導体: 植物の成長調節に使用され、さまざまな生物活性を示します。
1-(6-(インドリン-1-イル)-4-メチルピリジン-3-イル)プロパン-1-オンのユニークさは、官能基の特定の組み合わせにあります。これは、独特の化学的特性と生物活性を付与し、研究開発のための貴重な化合物となります。
類似化合物との比較
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one can be compared with other indoline derivatives and pyridine-containing compounds. Similar compounds include:
Indoline-2-one Derivatives: Known for their neuroprotective and anticancer activities.
Pyridine-3-carboxamide Derivatives: Exhibiting antimicrobial and anti-inflammatory properties.
Indole-3-acetic Acid Derivatives: Used in plant growth regulation and exhibiting various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-3-16(20)14-11-18-17(10-12(14)2)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11H,3,8-9H2,1-2H3 |
InChIキー |
LJXICRPLPADONP-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN=C(C=C1C)N2CCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


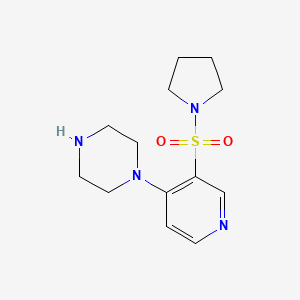

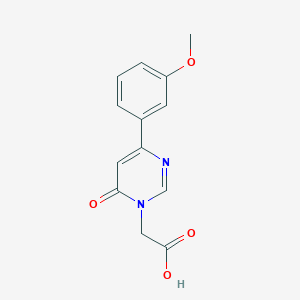

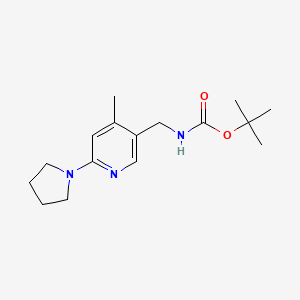

![tert-butyl 3-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B11804091.png)
![2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11804098.png)

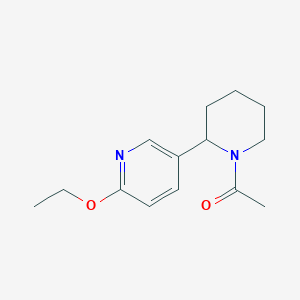

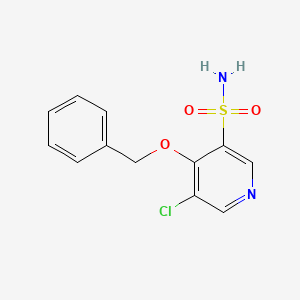
![4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11804120.png)
